Molecular Weight and Lipophilicity Differentiation vs. 6-Methoxypyridin-3-amine Enables Tuning of Permeability and Solubility
6-Cyclopropoxypyridin-3-amine (MW 150.18) offers a significant increase in molecular weight (+26.0 Da, +21.0%) and calculated lipophilicity compared to the most common 6-alkoxy analog, 6-methoxypyridin-3-amine (CAS 6628-77-9, MW 124.14, measured LogP 0.40–1.25) [1]. The cyclopropoxy group comprises three carbon atoms versus one for methoxy, providing greater hydrophobic surface area while maintaining a compact, conformationally restricted geometry. The 6-ethoxy analog (CAS 52025-34-0, MW 138.17, LogP 1.64) provides intermediate lipophilicity but lacks the conformational rigidity of the cyclopropoxy group [2]. This molecular weight step positions 6-cyclopropoxypyridin-3-amine in a distinct property space that can be exploited to fine-tune both passive membrane permeability and aqueous solubility in the resulting derivatives [3].
| Evidence Dimension | Molecular weight and calculated/measured lipophilicity (LogP) |
|---|---|
| Target Compound Data | 6-Cyclopropoxypyridin-3-amine: MW 150.18 g/mol |
| Comparator Or Baseline | 6-Methoxypyridin-3-amine: MW 124.14 g/mol, LogP 0.40–1.25 [1]; 6-Ethoxypyridin-3-amine: MW 138.17 g/mol, LogP 1.64 [2] |
| Quantified Difference | ΔMW = +26.0 Da (+21.0%) vs. methoxy analog; ΔMW = +12.0 Da (+8.7%) vs. ethoxy analog |
| Conditions | Physicochemical properties from vendor and database sources (ChemicalBook, Molbase, Sielc). LogP values are measured or calculated depending on source. |
Why This Matters
The 26-Da molecular weight increase versus the methoxy analog shifts the lead-like property profile to a more lipophilic range suitable for targets requiring enhanced passive membrane permeability, while remaining within the Rule-of-Five guidelines (MW << 500).
- [1] Sielc Technologies. Pyridine, 5-amino-2-methoxy- (6-Methoxypyridin-3-amine). CAS 6628-77-9, LogP 0.399. Database Entry, 2018. View Source
- [2] Molbase. 6-Ethoxypyridin-3-amine (5-Amino-2-ethoxypyridine). CAS 52025-34-0, MF C7H10N2O, MW 138.167, LogP 1.6437, PSA 48.14. Database Entry. View Source
- [3] Stepan AF, Kauffman GW, Keefer CE, Verhoest PR, Edwards M. Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter 'Lipophilic Metabolism Efficiency' (LipMetE) and a Matched Molecular Pairs Analysis. Journal of Medicinal Chemistry, 2013; 56(17): 6985–6990. doi:10.1021/jm4008642. View Source
